molecular formula C3H2N2O3 B580139 Cyano(hydroxyimino)acetic acid CAS No. 78325-18-5

Cyano(hydroxyimino)acetic acid

Cat. No.: B580139
CAS No.: 78325-18-5
M. Wt: 114.06
InChI Key: CNEFRTDDIMNTHC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cyano(hydroxyimino)acetic acid, also known as Ethyl cyanohydroxyiminoacetate or Oxyma, primarily targets carbodiimides, such as dicyclohexylcarbodiimide (DCC) in peptide synthesis . It acts as a neutralizing reagent for the basicity or nucleophilicity of the DCC .

Mode of Action

The compound interacts with its targets by suppressing base catalyzed side reactions, in particular, racemization . This is due to its pronounced acidity (pKa 4.60) . It displays a remarkable capacity to suppress racemization and an impressive coupling efficiency in both automated and manual synthesis .

Biochemical Pathways

This compound affects the peptide synthesis pathway. It is used as a coupling additive in the conventional peptide linking in solution, as in automated Merrifield synthesis on a solid-phase peptide synthesis . It is extensively adopted in the pharmaceutical platform for the synthesis of various scaffolds such as Weinreb Amides and Oligobenzamides .

Pharmacokinetics

It is known that the compound is a white solid which is soluble in many solvents common in the synthesis of peptides, such as dichloromethane or dimethylformamide (dmf) . This solubility likely impacts its bioavailability.

Result of Action

The result of the action of this compound is the high yields and the low racemization of the peptides obtained . For example, the stepwise liquid-phase synthesis of the dipeptide Z-L-Phg-L-Val-OMe yields the LL-product with 81-84% which is free from racemic DL dipeptide .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pH. The compound exhibits a markedly slowed thermal decomposition on heating . Also, because of the rapid hydrolysis of the ester, the reaction should be carried out at pH 4.5 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyano(hydroxyimino)acetic acid is synthesized by reacting ethyl cyanoacetate with nitrous acid, which is generated from sodium nitrite and acetic acid. The reaction yields the compound in an 87% yield. The reaction should be carried out at a pH of 4.5 to prevent rapid hydrolysis of the ester. The product can be purified by recrystallization from ethanol or ethyl acetate .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as laboratory preparation, with optimizations for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Cyano(hydroxyimino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the compound into other derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In peptide synthesis, the primary products are peptides with minimal racemization.

Scientific Research Applications

Cyano(hydroxyimino)acetic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxybenzotriazole (HOBt): A commonly used peptide-linking reagent that is explosive.

    1-Hydroxy-7-azabenzotriazole (HOAt): Another peptide-linking reagent with similar properties to HOBt but also explosive.

Uniqueness

Cyano(hydroxyimino)acetic acid is unique in its ability to suppress racemization and base-catalyzed side reactions without the explosive risks associated with HOBt and HOAt. It also exhibits a markedly slowed thermal decomposition on heating compared to these benzotriazole derivatives .

Properties

IUPAC Name

2-cyano-2-hydroxyiminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O3/c4-1-2(5-8)3(6)7/h8H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEFRTDDIMNTHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(=NO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00824046
Record name Cyano(hydroxyimino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00824046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78325-18-5
Record name Cyano(hydroxyimino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00824046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of identifying 2-cyano-2-hydroxyiminoacetic acid in the metabolism of cymoxanil in rats?

A1: The study demonstrated that following a single oral dose of radiolabeled cymoxanil, rats metabolized the fungicide extensively. 2-Cyano-2-hydroxyiminoacetic acid was identified as one of the metabolites present in the urine. This finding indicates that cymoxanil undergoes metabolic transformation in the rat, with this specific compound being one of the breakdown products []. While the study focused on identifying metabolites, it did not investigate the individual biological activity or toxicological properties of 2-cyano-2-hydroxyiminoacetic acid.

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